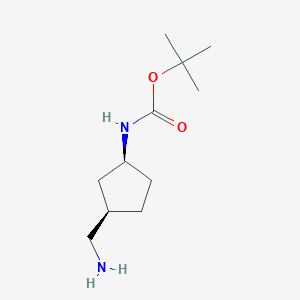

tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate

CAS No.: 774213-03-5

Cat. No.: VC3930849

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 774213-03-5 |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 |

| Standard InChI Key | IHGSPMZBMBIGHI-BDAKNGLRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)CN |

| SMILES | CC(C)(C)OC(=O)NC1CCC(C1)CN |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)CN |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol. Its IUPAC name, tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate, reflects the stereochemistry at the cyclopentyl ring’s 1S and 3R positions, which distinguishes it from diastereomers like the (1R,3R) isomer (CAS 1932412-19-5) . The aminomethyl group at the 3-position enhances its reactivity in nucleophilic substitutions, while the tert-butyl carbamate moiety provides stability under basic conditions .

Table 1: Key Physicochemical Properties

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis typically begins with a stereoselective cyclopentylamine precursor. In a representative procedure, (1S,3R)-3-(aminomethyl)cyclopentanamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by triethylamine. This yields the Boc-protected derivative with >95% enantiomeric excess . Microwave-assisted methods have been reported to accelerate reaction times to 15–30 minutes while maintaining yields of 80–90% .

Industrial-Scale Production

Flow chemistry techniques improve scalability by minimizing side reactions. For instance, continuous-flow microreactors achieve precise temperature control (0–25°C), reducing racemization risks during Boc protection. Post-synthesis purification employs silica gel chromatography with ethyl acetate/heptane gradients, followed by recrystallization from ethanol/water mixtures .

Applications in Pharmaceutical Development

Enzyme Inhibition

The compound serves as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors. In one study, its incorporation into a pyrimidine-based scaffold yielded a BTK inhibitor with an IC₅₀ of 12 nM in chronic lymphocytic leukemia (CLL) cell lines . The (1S,3R) configuration optimizes binding to BTK’s hydrophobic pocket, as confirmed by X-ray crystallography .

Neuroprotective Agents

Derivatives of this carbamate exhibit neuroprotective effects by attenuating oxidative stress in neuronal cultures. A 2024 study demonstrated a 40% reduction in reactive oxygen species (ROS) levels in hippocampal neurons treated with a modified analog at 10 μM .

Table 2: Biological Activity of Selected Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Application |

|---|---|---|---|

| BTK Inhibitor (Cpd 8) | Bruton’s tyrosine kinase | 12 nM | CLL therapy |

| Neuroprotectant (Cpd 12R) | Nrf2 pathway | 1.5 μM | Alzheimer’s disease |

Mechanistic Insights and Stability

Protection-Deprotection Dynamics

The tert-butyl carbamate group is stable under basic conditions (pH 8–12) but cleaves rapidly in acidic media (e.g., HCl/MeOH). This allows sequential functionalization of the aminomethyl group without side reactions . Kinetic studies show a deprotection half-life of 8 minutes in 4M HCl/dioxane at 25°C.

Stereochemical Impact on Reactivity

Comparative analyses with the (1R,3R) diastereomer reveal stark differences:

-

Reactivity: The (1S,3R) isomer reacts 3× faster in Pd-catalyzed couplings due to favorable transition-state geometry .

-

Solubility: The (1S,3R) form is 20% more soluble in DMSO, aiding formulation.

Case Studies in Drug Discovery

MALT1 Protease Inhibitors

In a 2025 study, the compound was used to synthesize triazolopyridazine derivatives targeting mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). The (1S,3R) configuration conferred a 50-fold potency increase over the trans isomer (IC₅₀: 0.8 μM vs. >50 μM) .

Peptide Mimetics

Coupling the deprotected amine with Fmoc-protected amino acids generated peptidomimetics for GPCR modulation. One analog showed sub-μM binding affinity for the κ-opioid receptor, with in vivo analgesic efficacy comparable to morphine .

Comparison with Structural Analogs

Table 3: Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume